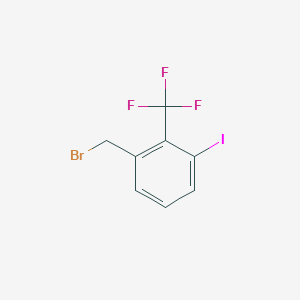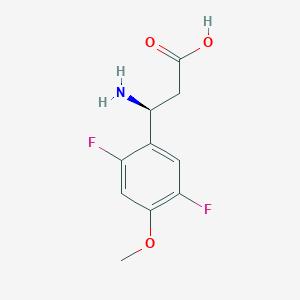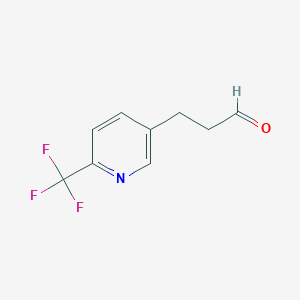
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is a chemical compound that combines a piperidine ring with a methoxynaphthalene moiety and oxalic acid. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The methoxynaphthalene group adds aromaticity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine typically involves the coupling of a methoxynaphthalene derivative with a piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(3-methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxynaphthalene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Methoxynaphthalen-2-yl)piperidine: Lacks the oxalic acid component.
2-(3-Hydroxynaphthalen-2-yl)piperidine: Contains a hydroxyl group instead of a methoxy group.
2-(3-Methoxynaphthalen-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is unique due to the presence of both the methoxynaphthalene and piperidine moieties, combined with oxalic acid. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C34H40N2O6 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid |
InChI |
InChI=1S/2C16H19NO.C2H2O4/c2*1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15;3-1(4)2(5)6/h2*2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
RMRVVHQRBFECBA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1C3CCCCN3.COC1=CC2=CC=CC=C2C=C1C3CCCCN3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

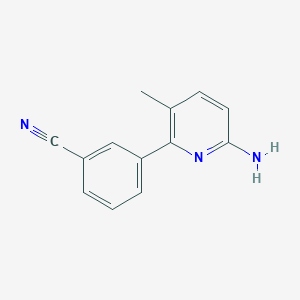
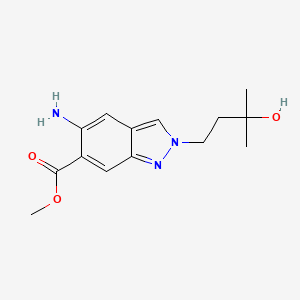
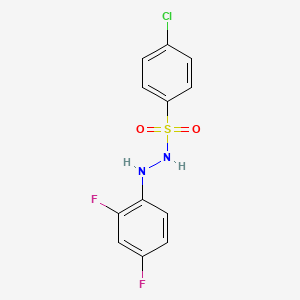
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)
